4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine
Overview
Description
4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is known for its unique chemical properties, which make it useful in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine typically involves the nitration of 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction conditions and higher yields. The purification of the product can be achieved through recrystallization from suitable solvents .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction: The major product is 4,6-dichloro-2-(trifluoromethyl)-5-aminopyrimidine.
Scientific Research Applications
4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dichloro-5-nitropyrimidine
- 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid ethyl ester
Uniqueness
4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N3O2/c6-2-1(13(14)15)3(7)12-4(11-2)5(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCAJZCDJPUTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613136 | |
Record name | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-46-8 | |
Record name | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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